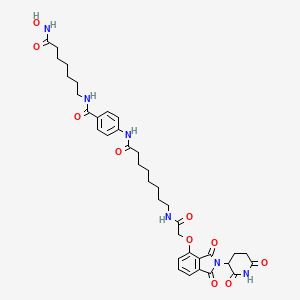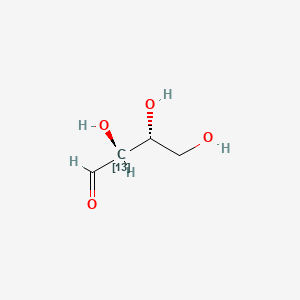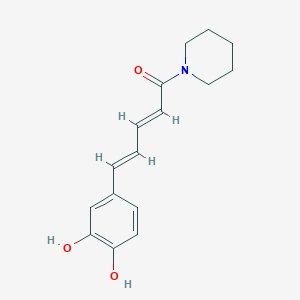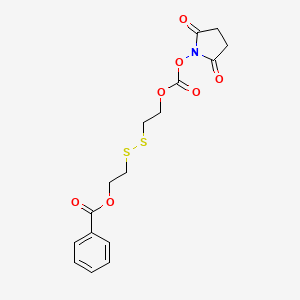
PROTAC HDAC6 degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC HDAC6 degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade histone deacetylase 6 (HDAC6). Histone deacetylases are enzymes that remove acetyl groups from histone and non-histone proteins, playing a crucial role in gene expression and protein activity regulation. HDAC6 is unique among histone deacetylases due to its dominant cytoplasmic localization and two functional catalytic domains. The deregulation of HDAC6 is associated with various diseases, including neurodegenerative diseases, cancer, and pathological autoimmune responses .
Preparation Methods
The synthesis of PROTAC HDAC6 degrader 1 involves the conjugation of a selective HDAC6 inhibitor, Nexturastat A, with a linker and a ligand for recruiting E3 ligase. The synthetic route typically includes the following steps:
Synthesis of Nexturastat A: This involves the preparation of the HDAC6 inhibitor.
Linker Attachment: A linker is attached to Nexturastat A.
E3 Ligase Ligand Conjugation: The final step involves conjugating the E3 ligase ligand to the linker.
The reaction conditions for these steps often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), with the addition of surfactants like Tween 80 to ensure solubility and stability .
Chemical Reactions Analysis
PROTAC HDAC6 degrader 1 undergoes several types of chemical reactions:
Ubiquitination: The compound facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome.
Deacetylation: As an HDAC6 inhibitor, it prevents the deacetylation of histone and non-histone proteins.
Common reagents used in these reactions include ubiquitin, E3 ligase, and proteasome inhibitors. The major product formed from these reactions is the degraded HDAC6 protein .
Scientific Research Applications
PROTAC HDAC6 degrader 1 has several scientific research applications:
Cancer Research: It is used to study the role of HDAC6 in cancer and to develop potential cancer therapies.
Neurodegenerative Diseases: The compound is used to investigate the involvement of HDAC6 in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Autoimmune Diseases: Research on autoimmune diseases benefits from the selective degradation of HDAC6 to understand its role in immune responses.
Cell Biology: It is used to study protein trafficking, cell shape, and migration by modulating HDAC6 levels
Mechanism of Action
PROTAC HDAC6 degrader 1 exerts its effects through the following mechanism:
Binding: The compound binds to HDAC6 via the Nexturastat A moiety.
Recruitment: The E3 ligase ligand recruits the E3 ligase to the HDAC6-PROTAC complex.
Ubiquitination: The E3 ligase ubiquitinates HDAC6, marking it for degradation.
Degradation: The ubiquitinated HDAC6 is recognized and degraded by the proteasome, reducing HDAC6 levels in the cell.
Comparison with Similar Compounds
PROTAC HDAC6 degrader 1 is unique due to its high selectivity for HDAC6 and its efficient degradation mechanism. Similar compounds include:
Nexturastat A: A selective HDAC6 inhibitor used as the HDAC6 binding moiety in this compound.
Pomalidomide: An E3 ligase ligand used in other PROTACs for recruiting E3 ligase.
Carfilzomib: A proteasome inhibitor used in combination with PROTACs to study degradation pathways.
This compound stands out due to its ability to induce significant degradation of HDAC6 with excellent selectivity against other histone deacetylases, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C37H46N6O10 |
|---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octanoylamino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C37H46N6O10/c44-29(40-25-17-15-24(16-18-25)34(48)39-22-9-5-3-7-14-31(46)42-52)13-6-2-1-4-8-21-38-32(47)23-53-28-12-10-11-26-33(28)37(51)43(36(26)50)27-19-20-30(45)41-35(27)49/h10-12,15-18,27,52H,1-9,13-14,19-23H2,(H,38,47)(H,39,48)(H,40,44)(H,42,46)(H,41,45,49) |
InChI Key |
FQLCLMHMOFLVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)













